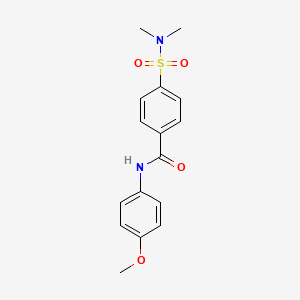

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

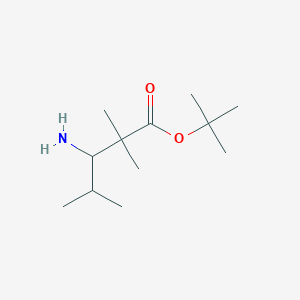

The compound “4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The methoxyphenyl group may contribute to the compound’s potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve several steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, under UV light, some compounds can rearrange or even break down .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity could be determined through experimental analysis .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Analogs : A study by Owton et al. (1995) synthesized analogs of rhein, a drug used for osteoarthritis, and evaluated their systemic exposure in guinea pigs. This study highlights the role of such compounds in drug synthesis and pharmacokinetics.

Amidine Protection for Library Synthesis : Bailey et al. (1999) demonstrated the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol in the synthesis of substituted benzamidines, indicating its utility in solution phase library synthesis of compounds (Bailey et al., 1999).

Synthesis and Characterization for Biological Applications : A study by Saeed et al. (2015) synthesized a series of benzamide derivatives, including variants of the compound , for potential biological applications. These compounds were evaluated against human recombinant alkaline phosphatase and human ecto-5′-nucleotidases, suggesting their potential in medicinal chemistry (Saeed et al., 2015).

Catalysts for Polymerization : Research by Skupov et al. (2007) involved the use of similar compounds as catalysts in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes, illustrating their application in polymer science (Skupov et al., 2007).

Design and Synthesis of Antiplatelet Agents : Liu et al. (2019) explored the design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents, indicating its use in the development of novel therapeutics (Liu et al., 2019).

Anticonvulsant Activity Evaluation : Lambert et al. (1995) studied the anticonvulsant activity of similar benzamide derivatives, suggesting their potential in the development of anticonvulsant drugs (Lambert et al., 1995).

Corrosion Inhibition Studies : Mishra et al. (2018) investigated the use of benzamide derivatives in corrosion inhibition, indicating its application in material science and engineering (Mishra et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-4-12(5-11-15)16(19)17-13-6-8-14(22-3)9-7-13/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHZAJLLAGTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)

![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)

![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)